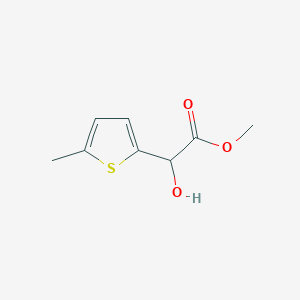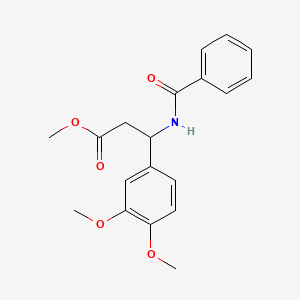![molecular formula C8H13NO2 B8677178 4-[methyl(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8677178.png)
4-[methyl(propan-2-yl)amino]but-2-ynoic acid
Vue d'ensemble
Description
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is an organic compound with a unique structure that includes an isopropyl group, a methylamino group, and a but-2-ynoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of isopropylamine with methylacetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3C≡CH+NH2CH(CH3)2→CH3C≡CCH2NH(CH3)2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[methyl(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[methyl(propan-2-yl)amino]but-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Isopropyl-methyl-amino)-benzoic acid
- 4-(Isopropyl-methyl-amino)-propanoic acid
- 2-(Isopropyl-methyl-amino)-ethanol
Uniqueness
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is unique due to its specific structural features, including the but-2-ynoic acid backbone and the presence of both isopropyl and methylamino groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-[methyl(propan-2-yl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C8H13NO2/c1-7(2)9(3)6-4-5-8(10)11/h7H,6H2,1-3H3,(H,10,11) |
Clé InChI |
GIBFDJDSTLZPCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CC#CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
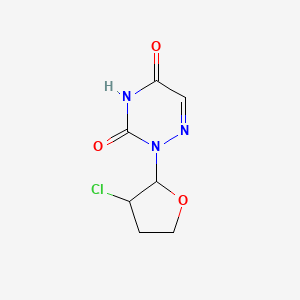
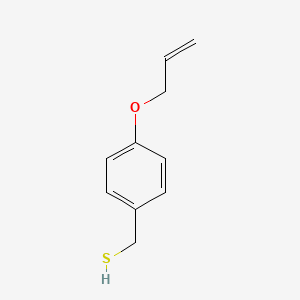
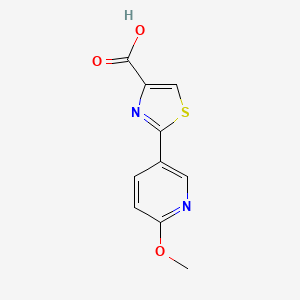
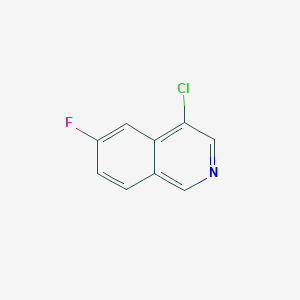
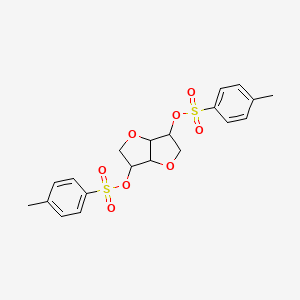
![(4-{4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidin-4-yl}-phenoxy)-acetic acid](/img/structure/B8677136.png)
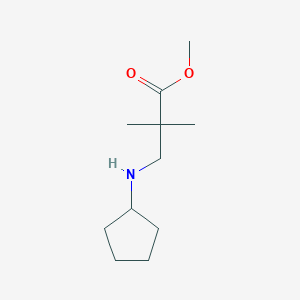
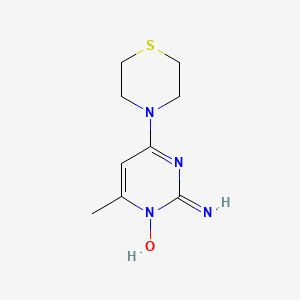
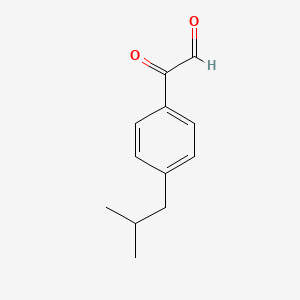
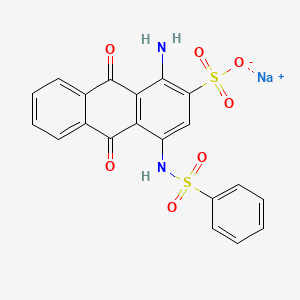
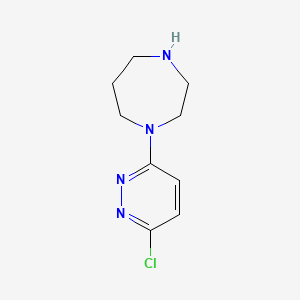
![4-[2-(Phenylsulfanyl)ethyl]piperidine](/img/structure/B8677185.png)
